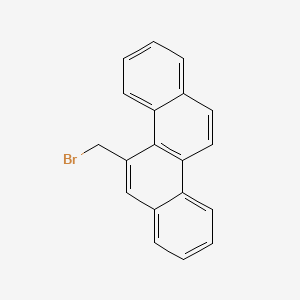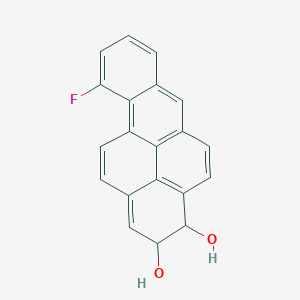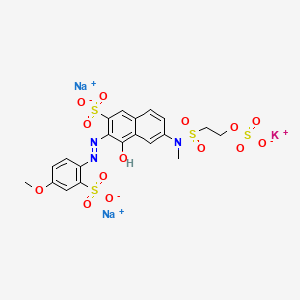
Chrysene, 5-(bromomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chrysene, 5-(bromomethyl)- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H13Br. Chrysene itself consists of four fused benzene rings and is a natural constituent of coal tar. The addition of a bromomethyl group at the 5-position of chrysene introduces unique chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
Chrysene, 5-(bromomethyl)- can be synthesized through several methods. One common approach involves the bromination of chrysene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction typically occurs under reflux conditions in a non-polar solvent like carbon tetrachloride or chloroform. The reaction proceeds via a free radical mechanism, where the bromine radical selectively attacks the benzylic position of chrysene, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
While specific industrial production methods for chrysene, 5-(bromomethyl)- are not well-documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process would likely involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, along with stringent control of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Chrysene, 5-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, through nucleophilic substitution reactions (SN2 mechanism).
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess to drive the reaction to completion.
Oxidation: Conducted in aqueous or mixed solvent systems, often under acidic conditions to facilitate the oxidation process.
Reduction: Performed in anhydrous conditions to prevent the decomposition of the reducing agent, usually under an inert atmosphere to avoid unwanted side reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products can include hydroxymethyl chrysene, aminomethyl chrysene, or thiomethyl chrysene.
Oxidation: The primary product is 5-carboxychrysene.
Reduction: The main product is 5-methylchrysene.
科学研究应用
Chrysene, 5-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the study of PAH derivatives and their reactivity.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals, where its unique reactivity can be leveraged to introduce specific functional groups into target molecules.
作用机制
The mechanism of action of chrysene, 5-(bromomethyl)- largely depends on the specific chemical or biological context in which it is used. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, facilitating various substitution and transformation reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or other interactions.
相似化合物的比较
Chrysene, 5-(bromomethyl)- can be compared with other brominated PAHs and chrysene derivatives:
5-Methylchrysene: Similar in structure but lacks the bromine atom, resulting in different reactivity and biological activity.
5-Hydroxychrysene: Contains a hydroxyl group instead of a bromomethyl group, leading to different chemical properties and potential biological effects.
5-Nitrochrysene: Contains a nitro group, which significantly alters its reactivity and toxicity compared to the bromomethyl derivative.
Conclusion
Chrysene, 5-(bromomethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical transformations make it a valuable intermediate in organic synthesis and a subject of ongoing scientific research.
属性
CAS 编号 |
85083-61-0 |
|---|---|
分子式 |
C19H13Br |
分子量 |
321.2 g/mol |
IUPAC 名称 |
5-(bromomethyl)chrysene |
InChI |
InChI=1S/C19H13Br/c20-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2 |
InChI 键 |
UGKCDSOEXQNEQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)



![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)

![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)


![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
